2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinane ring, and a fluoro-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized by reacting an appropriate amine with sulfur dioxide under controlled conditions to form the 1,1-dioxido-1,2-thiazinane structure.
Chlorination: The benzamide moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Indole Substitution: The indole moiety is introduced through a nucleophilic substitution reaction, where the fluoro-indole is reacted with an appropriate electrophile to attach it to the ethyl chain.
Coupling Reaction: Finally, the synthesized intermediates are coupled under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to further oxidation products.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the benzamide can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. The presence of the indole moiety, in particular, is of interest due to its prevalence in many bioactive molecules.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific protein targets, while the thiazinane ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the indole moiety, potentially reducing its bioactivity.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide: Lacks the thiazinane ring, which might affect its stability and reactivity.
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide: Lacks the chloro group, which could influence its chemical reactivity.
Uniqueness
The uniqueness of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]benzamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21ClFN3O3S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H21ClFN3O3S/c22-19-14-17(26-9-1-2-12-30(26,28)29)5-6-18(19)21(27)24-8-11-25-10-7-15-3-4-16(23)13-20(15)25/h3-7,10,13-14H,1-2,8-9,11-12H2,(H,24,27) |
InChI Key |
GSGXGGYKFFOEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F)Cl |
Origin of Product |
United States |
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